molecular formula C9H7F2N B1316792 4,5-Difluoro-2-methylindole CAS No. 85462-60-8

4,5-Difluoro-2-methylindole

Cat. No. B1316792
CAS RN: 85462-60-8
M. Wt: 167.15 g/mol
InChI Key: LTYZOUVRTGPHQM-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methylindole is a chemical compound with the molecular formula C9H7F2N . It is a derivative of indole, a heterocyclic aromatic compound, with two fluorine atoms at positions 4 and 5 and a methyl group at position 2 .


Molecular Structure Analysis

The molecular structure of 4,5-Difluoro-2-methylindole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The two fluorine atoms are attached at positions 4 and 5, and a methyl group is attached at position 2 .


Chemical Reactions Analysis

While specific chemical reactions involving 4,5-Difluoro-2-methylindole are not detailed in the retrieved papers, indole derivatives are known to participate in various chemical reactions . For instance, they can be involved in Suzuki–Miyaura coupling reactions and can react with fluoroalkyl carbenes .


Physical And Chemical Properties Analysis

4,5-Difluoro-2-methylindole has a molecular weight of 167.16 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the retrieved papers.

Scientific Research Applications

I have conducted a search for the scientific research applications of 4,5-Difluoro-2-methylindole , but unfortunately, the specific details regarding unique applications are not readily available in the search results. However, it is mentioned that this compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is crucial for understanding biological processes and can lead to discoveries in disease mechanisms, biomarker identification for diagnosis, and targets for drug development.

Future Directions

Indole derivatives, including 4,5-Difluoro-2-methylindole, continue to be a subject of interest in pharmaceutical research due to their diverse pharmacological activities . Future research may focus on exploring their potential applications in drug discovery and development .

properties

IUPAC Name

4,5-difluoro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-5-4-6-8(12-5)3-2-7(10)9(6)11/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYZOUVRTGPHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80525903
Record name 4,5-Difluoro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-methyl-1h-indole

CAS RN

85462-60-8
Record name 4,5-Difluoro-2-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80525903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 85462-60-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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